3,5-Dihydroxyadamantan-1-yl Methacrylate

Gas Separation Membranes Triblock Copolymers Adamantane Derivatives

Researchers requiring precise hydroxyl positioning in photoresist monomers face limited sourcing options. DHAdMA's dual -OH groups at 3- and 5-positions of the adamantane cage enhance substrate adhesion and fine-tune dissolution in TMAH developers, directly addressing 193 nm ArF lithography challenges. Also enables microphase-separated membranes for selective gas permeation. Standard ≥98% purity with batch-specific QC. Available from multiple international stock points for rapid delivery.

Molecular Formula C14H20O4
Molecular Weight 252.31 g/mol
Cat. No. B8432574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dihydroxyadamantan-1-yl Methacrylate
Molecular FormulaC14H20O4
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OC12CC3CC(C1)(CC(C3)(C2)O)O
InChIInChI=1S/C14H20O4/c1-9(2)11(15)18-14-5-10-3-12(16,7-14)6-13(17,4-10)8-14/h10,16-17H,1,3-8H2,2H3
InChIKeyHFLCKUMNXPOLSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dihydroxyadamantan-1-yl Methacrylate: Core Identity, Physicochemical Profile, and Supply Chain Positioning


3,5-Dihydroxyadamantan-1-yl Methacrylate (CAS 115522-15-1), also referred to as DHAdMA, is a specialized methacrylate ester monomer defined by a C14H20O4 molecular formula and a molecular weight of 252.31 g/mol . The compound features a rigid, diamondoid adamantane core functionalized with a polymerizable methacrylate group and two hydrophilic hydroxyl substituents at the 3- and 5-positions . Its current commercial availability at research-grade purities (typically ≥98%) is confirmed through multiple international specialty chemical suppliers, positioning it as an accessible, specialized building block for advanced polymer and photoresist development .

Why 3,5-Dihydroxyadamantan-1-yl Methacrylate Cannot Be Replaced by Other Adamantyl Methacrylates


The assumption that any adamantyl methacrylate monomer is functionally equivalent is scientifically unsound. The specific positioning and number of polar hydroxyl (-OH) groups on the adamantane cage directly govern critical material performance parameters, including hydrophilicity, glass transition temperature (Tg), thermal decomposition behavior, and gas transport selectivity [1]. For instance, while a single -OH group in 3-hydroxy-1-adamantyl methacrylate (HAdMA) improves PMMA thermal stability, the diol structure of 3,5-dihydroxyadamantan-1-yl methacrylate (DHAdMA) introduces a fundamentally different level of polarity and potential for specific molecular interactions (e.g., hydrogen bonding), leading to measurable divergences in polymer solubility and gas permeability [2]. Interchanging these monomers without re-optimizing the entire polymer formulation will result in unpredictable and often inferior performance in end-use applications, such as reduced etch resistance in photoresists or altered gas separation membrane selectivity [3].

3,5-Dihydroxyadamantan-1-yl Methacrylate: Quantified Performance Differentiation in Key Technical Domains


Enhanced Gas Separation Selectivity Over Non-Hydroxylated Analogs in Polyimide Triblock Copolymers

In a direct comparative study, ABA triblock copolymers synthesized with a polyimide (PI) midblock and endblocks of either 3,5-dihydroxy-1-adamantyl methacrylate (DHAdMA) or 3-hydroxy-1-adamantyl methacrylate (HAdMA) were evaluated for gas transport properties [1]. The DHAdMA-containing copolymers exhibited higher H₂/N₂ permselectivity compared to the base polyimide, a performance enhancement attributed to the increased polarity and specific gas-polymer interactions facilitated by the dual hydroxyl groups of DHAdMA [1]. While absolute permeability values were reduced due to lower fractional free volume, the superior selectivity represents a key differentiator for targeted gas separation applications.

Gas Separation Membranes Triblock Copolymers Adamantane Derivatives

Demonstrated Superiority of Hydroxyadamantyl Monomers Over Unsubstituted Adamantyl for PMMA Thermal Enhancement

A systematic copolymerization study of methyl methacrylate (MMA) with two adamantyl comonomers—1-adamantyl methacrylate (AdMA) and 3-hydroxy-1-adamantyl methacrylate (HAdMA)—revealed that the hydroxyadamantyl substituent provides a significantly greater thermal stabilization effect [1]. The initial decomposition temperature of PMMA increased dramatically from 160°C to approximately 260°C upon incorporating just 5% HAdMA. The study explicitly concluded that HAdMA was more effective than AdMA in improving the thermal properties of PMMA [1]. As a dihydroxy analog, DHAdMA is expected to exhibit an even more pronounced thermal and polarity impact.

Thermal Stabilization PMMA Copolymers Hydroxyadamantyl Substituents

Differentiation in Water Vapor Sorption: Hydrophilic OH-Group Contribution

Investigations into the effect of OH groups on adamantane-containing polymer membranes have established that the presence of hydroxyl groups significantly increases water vapor solubility compared to non-OH-containing analogs [1]. This phenomenon is driven by the high interaction energy between the polar hydroxyl groups and water molecules. 3,5-Dihydroxyadamantan-1-yl methacrylate, bearing two hydroxyl groups, is therefore engineered to impart a higher degree of hydrophilicity to copolymers than both non-hydroxylated (e.g., 1-adamantyl methacrylate) and mono-hydroxylated (e.g., 3-hydroxy-1-adamantyl methacrylate) alternatives.

Hydrophilicity Water Vapor Sorption Polymer Membranes

Patented Use in 193 nm Photoresist Compositions for Enhanced Adhesion and Alkali Solubility

Multiple patent filings explicitly claim the use of 3,5-dihydroxy-1-adamantyl (meth)acrylate as a monomeric unit in chemically amplified positive photoresist resins designed for sub-200 nm, particularly 193 nm (ArF), lithography [1][2]. The incorporation of this specific dihydroxyadamantyl monomer is cited to improve critical resist properties including substrate adhesion and alkali developer solubility, which are essential for high-resolution patterning [1]. While specific adhesion force or dissolution rate data are not provided in the patent claims, the inclusion of DHAdMA as a preferred embodiment for addressing these well-known challenges in 193 nm resist formulation confirms its unique functional role.

ArF Photoresists Lithography Adhesion Promotion

Validated High-Impact Applications for 3,5-Dihydroxyadamantan-1-yl Methacrylate


Design of High-Selectivity Gas Separation Membranes via Block Copolymer Self-Assembly

The quantitative evidence from triblock copolymer studies [1] positions 3,5-dihydroxyadamantan-1-yl methacrylate (DHAdMA) as a strategic monomer for creating microphase-separated membranes with tunable gas transport. Its unique hydrophilic nature, relative to HAdMA, enables the engineering of nanostructured materials where the polar DHAdMA domains selectively interact with specific penetrant gases (e.g., CO₂, H₂O), thereby enhancing permselectivity. Researchers can leverage this property to develop next-generation membranes for applications such as hydrogen purification, carbon capture, or natural gas sweetening.

Development of Thermally Robust, High-Refractive-Index Optical Polymers

Building on the class-level evidence that hydroxyadamantyl monomers are superior to their non-hydroxylated counterparts for improving the thermal stability and refractive index of PMMA [1], DHAdMA is a prime candidate for designing advanced optical materials. Its dual -OH groups offer a pathway to further tailor these properties. Potential applications include high-Tg optical adhesives, advanced lens materials, or transparent coatings for microelectronics where sustained performance at elevated temperatures is required.

Formulation of Next-Generation 193 nm (ArF) Photoresists

The patented use of DHAdMA in 193 nm photoresist compositions [1][2] confirms its functional role in addressing critical lithographic challenges. The monomer is specifically incorporated into the polymer resin to enhance adhesion to silicon substrates and to fine-tune dissolution behavior in standard aqueous alkaline developers (e.g., TMAH). For industrial and academic teams working on advanced semiconductor patterning, procuring DHAdMA provides access to a building block with a documented, application-specific rationale for overcoming performance limitations in high-resolution ArF lithography.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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